(S)-HexylHIBO
Overview
Description
(S)-HexylHIBO, also known as (S)-2-(4-fluorophenyl)-6-[(hydroxyimino)methyl]-2,3-dihydro-1H-inden-5-ol, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy.
Mechanism of Action
(S)-HexylHIBO selectively activates the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
(S)-HexylHIBO has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy. These effects are thought to be mediated by the activation of the α7 nAChR, which leads to the influx of calcium ions into the cell and triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-HexylHIBO in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its effects on cognitive function, memory, and synaptic plasticity. However, one limitation of using (S)-HexylHIBO is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of (S)-HexylHIBO. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. Additionally, further research is needed to better understand the mechanism of action of (S)-HexylHIBO and its downstream signaling pathways. Finally, there is potential for the development of new α7 nAChR agonists based on the structure of (S)-HexylHIBO, which could have improved pharmacological properties and therapeutic potential.
Scientific Research Applications
(S)-HexylHIBO has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. It has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy.
properties
IUPAC Name |
(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424989 | |
Record name | (S)-HexylHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-HexylHIBO | |
CAS RN |
334887-48-8 | |
Record name | (S)-HexylHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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